![molecular formula C13H12O2 B3109164 1-(3-Methoxynaphthalen-2-yl)ethanone CAS No. 17056-94-9](/img/structure/B3109164.png)
1-(3-Methoxynaphthalen-2-yl)ethanone
Overview
Description
1-(3-Methoxynaphthalen-2-yl)ethanone is a chemical compound with the CAS number 17056-94-9 . It has a molecular weight of 200.24 .
Synthesis Analysis
The synthesis of 1-(3-Methoxynaphthalen-2-yl)ethanone involves several steps. Some of the methods include the use of boron tribromide in dichloromethane at -5℃ , and the use of aluminium trichloride in dichloromethane for 6 hours . Other methods involve the use of hydrogen chloride, amalgamated zinc, and toluene .Molecular Structure Analysis
The molecular structure of 1-(3-Methoxynaphthalen-2-yl)ethanone is represented by the linear formula C13H12O2 . The InChI code for this compound is 1S/C13H12O2/c1-9(14)12-7-10-5-3-4-6-11(10)8-13(12)15-2/h3-8H,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving 1-(3-Methoxynaphthalen-2-yl)ethanone are diverse. For instance, it can react with boron tribromide in dichloromethane at -5℃, yielding a product with 85% efficiency . It can also react with aluminium trichloride in dichloromethane for 6 hours, yielding a product with 83% efficiency .Physical And Chemical Properties Analysis
1-(3-Methoxynaphthalen-2-yl)ethanone has a molecular weight of 200.24 .Scientific Research Applications
Potential Chemotherapeutic Agent
The compound is a type of chalcone, a subgroup of the polyphenolic family . Chalcones have shown a wide spectrum of medical applications, including potential therapeutic uses . They are effective in vivo as anti-tumor promoting, cell proliferating inhibitors, and chemo preventing agents .
Anti-Diabetic Compound
Molecular docking results suggest that the compound might exhibit inhibitory activity against GPb and may act as a potential anti-diabetic compound .
Structural and Spectral Investigations
The compound has been used in structural and spectral investigations . The structure of the compound is confirmed by X-ray crystallography . The optimized molecular structure of the compound is calculated using DFT B3LYP/6-311G (d,p) method .
Infrared Spectrum Authenticity
The compound’s infrared spectrum authenticity has been confirmed . The calculated IR fundamental bands were assigned and compared with the experimental data .
Preparation of Fluorogenic Aldol Sensors
The compound may be used in the preparation of fluorogenic aldol sensors . This application is particularly useful in the field of analytical chemistry.
Infectious Disease Research
The compound has been used in infectious disease research . However, the specific details of its application in this field are not provided in the source.
Pharmaceutical Toxicology
The compound has been used in pharmaceutical toxicology . It’s likely used to study the toxic effects of pharmaceutical compounds.
Synthetic Chemistry Building Blocks
The compound serves as a building block in synthetic chemistry . It can be used to synthesize more complex molecules for various applications.
Safety and Hazards
properties
IUPAC Name |
1-(3-methoxynaphthalen-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9(14)12-7-10-5-3-4-6-11(10)8-13(12)15-2/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZWDMFJUYOHAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288928 | |
Record name | 1-(3-Methoxy-2-naphthalenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxynaphthalen-2-yl)ethanone | |
CAS RN |
17056-94-9 | |
Record name | 1-(3-Methoxy-2-naphthalenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17056-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methoxy-2-naphthalenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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